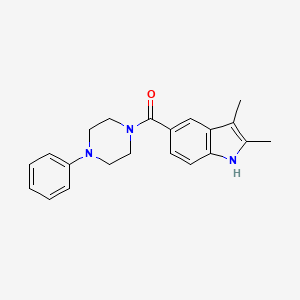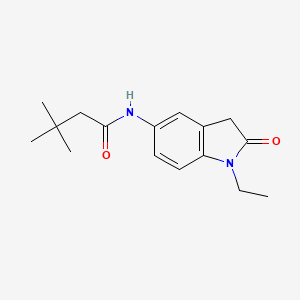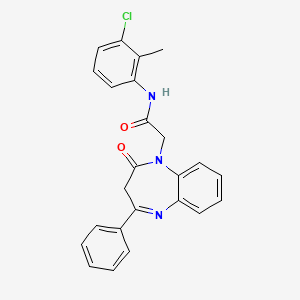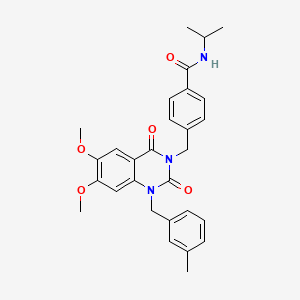
(2,3-dimethyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the phenylpiperazine moiety further enhances its potential for pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the 2,3-dimethyl groups through alkylation reactions. The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking a suitable electrophilic carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety or the indole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indoles or piperazines.
Wissenschaftliche Forschungsanwendungen
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The indole core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-DIMETHYL-1H-INDOLE: Lacks the phenylpiperazine moiety, making it less pharmacologically active.
5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the 2,3-dimethyl groups, which may affect its chemical reactivity and biological activity.
2,3-DIMETHYL-5-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety, potentially altering its pharmacological profile.
Uniqueness
The unique combination of the indole core, 2,3-dimethyl groups, and the phenylpiperazine moiety makes 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE a versatile compound with significant potential in various fields of research and industry.
Eigenschaften
Molekularformel |
C21H23N3O |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c1-15-16(2)22-20-9-8-17(14-19(15)20)21(25)24-12-10-23(11-13-24)18-6-4-3-5-7-18/h3-9,14,22H,10-13H2,1-2H3 |
InChI-Schlüssel |
YJQIQWONLWDJEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14973435.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B14973441.png)

![4-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine](/img/structure/B14973448.png)
![4-({3-Methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973454.png)
![methyl 4-fluoro-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973463.png)
![1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B14973470.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973478.png)
![4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14973480.png)

![2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973488.png)
![4-({2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973504.png)
![N-(2-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973518.png)
